4-(3-Amino-1,2,4-oxadiazol-5-yl)phenol
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Overview
Description
4-(3-Amino-1,2,4-oxadiazol-5-yl)phenol is a heterocyclic compound that contains both an oxadiazole ring and a phenol group
Mechanism of Action
Target of Action
Compounds with a 1,2,4-oxadiazole scaffold have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . These compounds may target various enzymes or proteins essential for the survival and replication of these pathogens.
Mode of Action
1,2,4-oxadiazoles possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen . This property may facilitate interactions with target proteins or enzymes, leading to inhibition or modulation of their activity.
Biochemical Pathways
Given its potential anti-infective properties, it may interfere with the biochemical pathways essential for the survival and replication of pathogens .
Pharmacokinetics
Its predicted properties include a boiling point of 4118±470 °C and a density of 1421±006 g/cm3 . Its pKa, a measure of acid dissociation and an important factor in drug absorption, is predicted to be 8.10±0.15 .
Result of Action
Based on its potential anti-infective properties, it may inhibit the growth or replication of pathogens, leading to their eventual elimination .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Amino-1,2,4-oxadiazol-5-yl)phenol typically involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the efficient production of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif without the need for protective groups.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(3-Amino-1,2,4-oxadiazol-5-yl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxadiazole derivatives.
Reduction: Reduction reactions can modify the oxadiazole ring or the phenol group.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium dichloroisocyanurate (SDCI).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like halogens or nitro groups under acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted oxadiazole derivatives and modified phenol compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(3-Amino-1,2,4-oxadiazol-5-yl)phenol has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: It is used in the development of energetic materials and fluorescent dyes.
Organic Synthesis: The compound serves as a precursor for the synthesis of other heterocyclic systems and complex organic molecules.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Amino-1,2,5-oxadiazol-3-yl)-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole
- 2-(1,2,4-Oxadiazol-5-yl)anilines
- 3-Amino-4-azido-1,2,5-oxadiazole
Uniqueness
4-(3-Amino-1,2,4-oxadiazol-5-yl)phenol is unique due to its combination of an oxadiazole ring and a phenol group, which imparts distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
4-(3-amino-1,2,4-oxadiazol-5-yl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c9-8-10-7(13-11-8)5-1-3-6(12)4-2-5/h1-4,12H,(H2,9,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCPBIGWDTVEBJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=NO2)N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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